molecular formula C14H22ClNO B15134100 2-(Methylamino)-1-(p-tolyl)hexan-1-one,monohydrochloride CAS No. 2749391-59-9

2-(Methylamino)-1-(p-tolyl)hexan-1-one,monohydrochloride

Cat. No.: B15134100
CAS No.: 2749391-59-9
M. Wt: 255.78 g/mol
InChI Key: FCRSRTBQXDJYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(p-tolyl)hexan-1-one, monohydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Substituted cathinones are known for their stimulant properties and have been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(p-tolyl)hexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with p-tolualdehyde and a suitable ketone.

    Condensation Reaction: The p-tolualdehyde undergoes a condensation reaction with the ketone in the presence of a base to form the intermediate product.

    Reduction: The intermediate product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(p-tolyl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)-1-(p-tolyl)hexan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on biological systems, including its stimulant properties.

    Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(p-tolyl)hexan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: A similar compound with stimulant properties.

    Mephedrone: Another substituted cathinone with similar effects.

    Ethylone: A related compound with both stimulant and empathogenic properties.

Uniqueness

2-(Methylamino)-1-(p-tolyl)hexan-1-one is unique due to its specific chemical structure, which influences its pharmacological properties and potential applications. Its distinct molecular arrangement allows for unique interactions with biological systems, making it a compound of interest for further research.

Properties

CAS No.

2749391-59-9

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)hexan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-4-5-6-13(15-3)14(16)12-9-7-11(2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H

InChI Key

FCRSRTBQXDJYRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.